1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)-
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Overview
Description
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,8,11-tetraazacyclotetradecane, commonly referred to as cyclam. The addition of the pyridinylmethyl group enhances its coordination properties, making it a valuable ligand in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- typically involves the functionalization of cyclam with pyridinylmethyl groups. One common method includes the reaction of cyclam with 2-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Complexation Reactions: Forms stable complexes with transition metal ions such as copper, zinc, and iron.
Substitution Reactions: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, sodium cyanoborohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Transition metal salts (e.g., copper(II) sulfate).
Major Products
Metal Complexes: Complexes with metals such as Cu(II), Zn(II), and Fe(III).
Substituted Derivatives: Various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mechanism of Action
The mechanism of action of 1,4,8,11-tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring and the pyridinylmethyl group coordinate with metal ions, forming stable chelates. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved .
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane, 1-(2-pyridinylmethyl)- can be compared with other similar macrocyclic compounds:
Properties
CAS No. |
135439-75-7 |
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Molecular Formula |
C16H29N5 |
Molecular Weight |
291.44 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C16H29N5/c1-2-9-20-16(5-1)15-21-13-4-8-18-11-10-17-6-3-7-19-12-14-21/h1-2,5,9,17-19H,3-4,6-8,10-15H2 |
InChI Key |
ZMOJWEUSGOWQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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